2-Azabicyclo[3.1.0]hexane hydrochloride

DPP-IV inhibition Type 2 diabetes Scaffold hopping

2-Azabicyclo[3.1.0]hexane hydrochloride (CAS 841302-37-2) is a bicyclic, nitrogen-containing heterocycle with the molecular formula C5H9N·HCl and a molecular weight of 119.59 g/mol. It is a key building block in medicinal chemistry, recognized as the core scaffold (l-cis-4,5-methanoprolinenitrile) of the marketed DPP-IV inhibitor saxagliptin, and has been employed in the synthesis of DGAT-1 inhibitors and TRK kinase inhibitors.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 841302-37-2
Cat. No. B1374324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.1.0]hexane hydrochloride
CAS841302-37-2
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1CNC2C1C2.Cl
InChIInChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H
InChIKeyGVKIWNRVZPBLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[3.1.0]hexane Hydrochloride (CAS 841302-37-2): Structural Profile and Sourcing Baseline


2-Azabicyclo[3.1.0]hexane hydrochloride (CAS 841302-37-2) is a bicyclic, nitrogen-containing heterocycle with the molecular formula C5H9N·HCl and a molecular weight of 119.59 g/mol [1]. It is a key building block in medicinal chemistry, recognized as the core scaffold (l-cis-4,5-methanoprolinenitrile) of the marketed DPP-IV inhibitor saxagliptin, and has been employed in the synthesis of DGAT-1 inhibitors and TRK kinase inhibitors [2][3]. The hydrochloride salt provides enhanced stability and solubility over the free base, making it the preferred physical form for routine laboratory weighing and subsequent synthetic transformations.

Why Generic 3-Azabicyclo[3.1.0]hexane or Pyrrolidine Analogs Cannot Replace 2-Azabicyclo[3.1.0]hexane Hydrochloride


The position of the nitrogen atom within the bicyclo[3.1.0] framework critically dictates the geometry of the secondary amine and its ability to engage biological targets. In 2-azabicyclo[3.1.0]hexane, the nitrogen resides at the 2-position of the fused pyrrolidine ring, enabling the (1S,3S,5S) stereoisomer to serve as the essential chiral handle for constructing saxagliptin, which achieves a DPP-IV Ki of 0.6 nM . By contrast, the regioisomeric 3-azabicyclo[3.1.0]hexane (bridgehead nitrogen) produces derivatives with altered trajectory of the nitrile warhead, resulting in opioid receptor ligands with sub-10 nM Ki for the μ receptor [1], while simple pyrrolidine-carbonitrile analogs without the cyclopropane ring show DPP-IV Kis in the 305–2000 nM range—a >500-fold loss in potency relative to saxagliptin [2]. Substituting the 2-aza scaffold for any of these alternatives yields a completely different pharmacological profile, making procurement of the correct regioisomer and salt form non-negotiable for projects aiming to replicate literature potencies.

Quantitative Differentiation Evidence for 2-Azabicyclo[3.1.0]hexane Hydrochloride vs. Closest Analogs


DPP-IV Inhibitory Potency: 2-Azabicyclo[3.1.0]hexane-3-carbonitrile-derived Saxagliptin vs. Simple Pyrrolidine-carbonitrile Controls

The fully elaborated saxagliptin, built upon the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold, inhibits human DPP-IV with a Ki of 0.6 nM . In contrast, a direct comparator lacking the fused cyclopropane ring—(1S,3S,5S)-2-[(2S)-pyrrolidin-2-ylcarbonyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile—yields a Ki of only 305 nM against the same enzyme under identical steady-state assay conditions (pH 7.4, 2°C) [1]. A simpler pyrrolidine-2-carbonitrile derivative (without any bicyclic constraint) achieves only ~84% plasma DPP-IV inhibition at 3 mg/kg oral dose in the rat, compared to saxagliptin's 87% plasma DPP-IV inhibition with an ED50 of 0.12 μmol/kg [2]. This represents a potency advantage for the 2-azabicyclo scaffold that is foundational to saxagliptin's clinical success.

DPP-IV inhibition Type 2 diabetes Scaffold hopping

Kinase Selectivity: 2-Azabicyclo[3.1.0]hexane-containing DGAT-1 Inhibitors vs. Monocyclic Pyrrolidine-based DGAT-1 Inhibitors

Azabicyclo[3.1.0]hexane derivative 6b, which embeds the 2-azabicyclo[3.1.0]hexane core, demonstrates potent human DGAT-1 inhibition along with complete selectivity over DGAT-2, and crucially, it exhibits no detectable CYP enzyme inhibition, no hERG binding, and no cell cytotoxicity at test concentrations [1]. In the same chemical series, monocyclic or less constrained DGAT-1 inhibitors from structurally distinct programs (e.g., AZD7687, IC50 = 80 nM for human DGAT-1) have faced clinical development challenges due to off-target gastrointestinal effects and selectivity limitations . The comprehensive in vitro safety profile of 6b—zero CYP inhibition, zero hERG binding, zero cytotoxicity—differentiates the azabicyclo[3.1.0]hexane scaffold from historically problematic DGAT-1 inhibitor chemotypes.

DGAT-1 inhibition Metabolic disease Off-target selectivity

Synthetic Handles and Scalability: Hydrochloride Salt Purity Advantage Over Free Base Sourcing

Commercial suppliers list 2-azabicyclo[3.1.0]hexane hydrochloride (CAS 841302-37-2) at 97% purity as a free-flowing solid, with the hydrochloride counterion ensuring robust stability during storage and accurate gravimetric dispensing [1]. In contrast, the free base (CAS 27202-71-7) is an oil or low-melting solid with poor long-term stability and is offered by fewer vendors at lower typical purities (~95%) . For kilogram-scale synthesis of saxagliptin intermediates, the hydrochloride salt is the preferred starting material because it avoids the need for neutralization steps that can compromise the sensitive bicyclic structure, as evidenced by its use in the multi-step active ester coupling with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide described in commercial synthetic routes [2].

Chemical procurement Building block quality Salt form utility

Optimal Research and Industrial Application Scenarios for 2-Azabicyclo[3.1.0]hexane Hydrochloride


Saxagliptin Intermediate Synthesis: Kilo-scale DPP-IV Inhibitor Manufacturing

2-Azabicyclo[3.1.0]hexane hydrochloride is the designated starting material for the industrial synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, the core chiral fragment of saxagliptin. The DPP-IV Ki of 0.6 nM achievable with this scaffold cannot be replicated using pyrrolidine or 3-azabicyclo[3.1.0]hexane alternatives, as demonstrated by the 305 nM Ki of a closely related but cyclopropane-deficient analog . Procurement of CAS 841302-37-2 at ≥97% purity in the stable HCl salt form ensures consistent yields in the multi-step active ester coupling and subsequent dehydration to the nitrile [1].

DGAT-1 Inhibitor Lead Optimization with Built-in Safety Selectivity

The 2-azabicyclo[3.1.0]hexane core, as exemplified by compound 6b, provides a molecular framework that inherently eliminates CYP inhibition, hERG binding, and general cytotoxicity while maintaining nanomolar DGAT-1 potency and DGAT-2 selectivity [2]. Medicinal chemistry teams pursuing DGAT-1 inhibitors can use CAS 841302-37-2 as a privileged scaffold to avoid the attrition risks that halted clinical development of earlier DGAT-1 inhibitors such as AZD7687 .

Conformational Constraint Tool in Proline Mimetic Design

The fused cyclopropane ring in 2-azabicyclo[3.1.0]hexane locks the pyrrolidine ring into a rigid, defined geometry that is unattainable with flexible proline or piperidine analogs. This conformational restriction is responsible for the >500-fold enhancement in DPP-IV binding affinity observed for saxagliptin compared to unconstrained pyrrolidine scaffolds . Researchers designing peptide mimetics or protease inhibitors can exploit this rigidity to pre-organize the ligand into its bioactive conformation, reducing the entropic penalty upon target binding.

TRK Kinase Inhibitor Fragment-based Drug Discovery

Substituted 2-azabicyclo[3.1.0]hexanes have been patented as selective TRK kinase inhibitors for oncology applications (US Patent 11459332) [3]. The hydrochloride building block serves as a key fragment for rapid parallel synthesis of TRK inhibitor libraries. The 2-position nitrogen allows facile N-functionalization with pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine warheads, a synthetic vector unavailable with 3-azabicyclo[3.1.0]hexane regioisomers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.